N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a propan-2-ylsulfanyl phenyl group
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S3/c1-14(2)26-16-7-5-15(6-8-16)12-21(24)22-13-17(23)18-9-10-20(27-18)19-4-3-11-25-19/h3-11,14,17,23H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNDANUZNNQIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene derivative is replaced by a hydroxyethyl group.
Attachment of the Propan-2-ylsulfanyl Phenyl Group: This step involves the formation of an amide bond between the hydroxyethyl-bithiophene intermediate and the propan-2-ylsulfanyl phenyl acetic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide depends on its specific application:
Biological Systems: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In organic electronics, it can facilitate charge transport due to its conjugated system, enhancing the performance of devices like organic solar cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(methylsulfanyl)phenyl]acetamide
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(ethylsulfanyl)phenyl]acetamide
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its chemical reactivity and physical properties, making it distinct from its analogs with different alkyl sulfanyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
